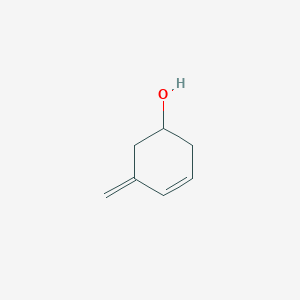

5-Methylidenecyclohex-3-en-1-ol

Description

Structural Context and Significance of the Cyclohexenol (B1201834) Framework

The cyclohexenol framework, a six-membered carbon ring containing a hydroxyl group and at least one double bond, is a prevalent feature in a vast array of natural products and serves as a versatile building block in organic synthesis. acs.org The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. Furthermore, the alcohol functionality can be readily transformed into other functional groups, providing a handle for further molecular elaboration.

Table 1: Properties of Representative Cyclohexenol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Cyclohexanol | C₆H₁₂O | 100.16 | Saturated six-membered ring with a hydroxyl group. |

| 4-Methyl-cyclohex-2-en-1-ol | C₇H₁₂O | 112.17 | Cyclohexene (B86901) ring with a methyl group and a hydroxyl group. |

| 5-Methylcyclohex-3-en-1-ol | C₇H₁₂O | 112.17 | Isomer of 4-Methyl-cyclohex-2-en-1-ol with a different substitution pattern. |

This table presents a selection of cyclohexenol derivatives to illustrate the basic structural framework.

Academic Relevance of Methylidene Functionalities in Alicyclic Systems

An alicyclic compound is a cyclic compound that is aliphatic (non-aromatic). A methylidene group, also known as an exocyclic methylene (B1212753) group (=CH₂), is a structural motif where a double bond is located outside of the main ring system. This feature imparts distinct chemical reactivity compared to its endocyclic double bond isomer.

The presence of a methylidene group in an alicyclic system, such as a cyclohexane (B81311) ring, can have several important implications:

Increased Ring Strain: The exocyclic double bond can influence the strain of the ring system, affecting its conformation and reactivity.

Unique Reactivity: The methylidene group is a reactive site for a variety of chemical transformations, including addition reactions, ozonolysis, and transition metal-catalyzed cross-coupling reactions.

Overview of Current Research Directions and Gaps for 5-Methylidenecyclohex-3-en-1-ol

A comprehensive search of the current scientific literature reveals a significant gap in the specific investigation of this compound. While the individual components of the molecule, the cyclohexenol framework and the methylidene group, are well-studied in other contexts, their combination in this particular arrangement has not been a focus of dedicated research.

Current Research Directions (Inferred):

Given the known reactivity of related structures, potential research directions for this compound could include:

Novel Synthetic Strategies: The development of efficient and stereoselective synthetic routes to this compound would be a primary research objective. One potential, though likely complex, approach could involve the Diels-Alder reaction between 1,3-butadiene (B125203) and allene, which would form a cyclohexene ring with an exocyclic double bond. acs.org Subsequent functionalization could then introduce the hydroxyl group.

Reactivity Studies: Investigation of the molecule's reactivity would be a key area of exploration. This could involve studying its participation in pericyclic reactions, the selective functionalization of its two distinct double bonds, and the influence of the hydroxyl group on these reactions.

Polymerization Potential: The presence of two double bonds suggests that this compound could serve as a monomer for the synthesis of novel polymers with unique cross-linked structures.

Identified Research Gaps:

The primary research gap is the lack of any reported synthesis or characterization of this compound. This absence from the literature means that its fundamental properties, such as its spectroscopic data, three-dimensional structure, and chemical reactivity, remain unknown.

Table 2: Potential Research Areas and Corresponding Unanswered Questions

| Research Area | Key Unanswered Questions |

| Synthesis | What is the most efficient and stereoselective method to synthesize this compound? Can existing methods for creating exocyclic double bonds be applied to a cyclohexenol precursor? |

| Reactivity | How does the reactivity of the endocyclic double bond compare to the exocyclic methylidene group? What is the influence of the hydroxyl group on the molecule's reactivity and stereoselectivity in reactions? Can it function as a diene or dienophile in Diels-Alder reactions? |

| Structural Analysis | What are the preferred conformations of the molecule? What are its key spectroscopic (NMR, IR, Mass Spectrometry) signatures? |

| Applications | Could this molecule serve as a building block for the synthesis of more complex natural products or pharmaceutical analogues? Does it possess any interesting biological or material properties? |

Structure

3D Structure

Properties

CAS No. |

111750-69-7 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

5-methylidenecyclohex-3-en-1-ol |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2 |

InChI Key |

HJUVDQMOIYYMLA-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC(CC=C1)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Strategies for 5 Methylidenecyclohex 3 En 1 Ol and Analogues

Comprehensive Retrosynthetic Analysis of 5-Methylidenecyclohex-3-en-1-ol

Retrosynthetic analysis serves as a fundamental strategy in organic synthesis, enabling the logical deconstruction of a complex target molecule into simpler, more readily available precursors. This process of reverse-engineering a synthesis provides a roadmap for the forward, or laboratory, synthesis.

Strategic Disconnections and Potential Synthetic Intermediates

The structural framework of this compound presents several opportunities for strategic bond disconnections to identify potential synthetic routes. A primary and powerful disconnection approach is the Diels-Alder reaction . This strategy envisions the cyclohexene (B86901) ring being formed from a diene and a dienophile. For the target molecule, this disconnection would lead to a substituted 1,3-diene and a suitable dienophile containing a masked or overt hydroxyl functionality.

Another logical disconnection targets the allylic alcohol functional group. This can be approached through a functional group interconversion (FGI), where the alcohol is retrosynthetically derived from a corresponding ketone, 5-methylidenecyclohex-3-en-1-one. This ketone intermediate can then be further simplified.

A third key disconnection involves the exocyclic methylene (B1212753) group . This C=C bond can be retrosynthetically cleaved, suggesting its formation in the forward synthesis via an olefination reaction, such as the Wittig reaction, on a ketone precursor. This simplifies the core that needs to be constructed to a substituted cyclohexanone.

These disconnections highlight several key potential synthetic intermediates:

Substituted 1,3-dienes and dienophiles: For a Diels-Alder approach.

Cyclohexenone derivatives: As versatile precursors for the introduction of both the hydroxyl group and the exocyclic methylene group.

Acyclic precursors: Which could be cyclized through various intramolecular reactions.

Logic of Convergent and Divergent Synthesis Pathways

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies. researchgate.net

A convergent synthesis aims to improve efficiency by preparing different fragments of the molecule independently and then joining them together at a late stage. wikipedia.orgresearchgate.net For this target, a convergent approach might involve the separate synthesis of a complex diene and a functionalized dienophile, which are then combined in a Diels-Alder reaction. wikipedia.org This method is often more efficient for producing a specific, complex molecule in high yield as it minimizes the number of steps in the longest linear sequence. wikipedia.orgresearchgate.net

In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. researchgate.netwikipedia.org This is particularly advantageous for exploring structure-activity relationships by creating a range of analogues. For instance, a central cyclohexenol (B1201834) intermediate could be synthesized and then subjected to various modifications to alter substituents or stereochemistry. wikipedia.org Diversity-oriented synthesis (DOS) is a powerful application of this strategy, aiming to produce skeletally diverse molecules from a common starting point. wikipedia.org

Pioneering Forward Synthesis Approaches for this compound

The forward synthesis of this compound and its analogues has been the subject of significant research, with a particular focus on controlling the stereochemical outcome.

Stereoselective Construction of the Cyclohexenol Core

The precise three-dimensional arrangement of atoms in the cyclohexenol core is often critical for the biological activity of the molecule. Therefore, developing methods for the stereoselective construction of this core is of paramount importance.

Catalytic asymmetric reactions are highly sought after for their ability to produce chiral molecules with high enantiomeric purity from achiral or racemic starting materials. researchgate.netorientjchem.org Several approaches have been developed for the enantioselective synthesis of chiral cyclohexenols. researchgate.netorientjchem.org

One prominent method is the asymmetric reduction of a prochiral cyclohexenone . This can be achieved using chiral catalysts, such as those based on transition metals like iridium or rhodium, in a process known as hydrogen borrowing or transfer hydrogenation. researchgate.netnih.gov Chiral iridium complexes, for example, have been shown to mediate the enantioselective synthesis of cyclohexanes from 1,5-diols via a hydrogen borrowing mechanism. researchgate.netnih.gov Another powerful technique is the asymmetric hydrosilylation of a cyclohexenone, followed by hydrolysis to the alcohol. researchgate.netorientjchem.org

Asymmetric isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts using chiral organic catalysts is another innovative approach to creating chiral cyclohexenone synthons. nih.gov These chiral enones can then be stereoselectively reduced to the desired cyclohexenol.

The following table summarizes some catalytic asymmetric reactions applicable to the synthesis of the chiral cyclohexenol core.

| Reaction Type | Catalyst System | Key Transformation | Typical Enantioselectivity |

| Asymmetric Hydrogen Borrowing | Chiral Iridium(I) Complex | 1,5-diol to chiral cyclohexane (B81311) | High e.r. (e.g., 92:8) researchgate.net |

| Asymmetric Hydrosilylation | Chiral Pybox/ZnEt₂/PMHS | 2-cyclohexen-1-one to chiral alcohol | 26% ee researchgate.net |

| Asymmetric Isomerization | Chiral Diamine Catalyst | β,γ-unsaturated cyclohexenone to chiral α,β-unsaturated enone | 87-90% ee nih.gov |

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is a key challenge. Diastereoselective cyclization reactions are a powerful tool for achieving this.

Intramolecular reactions often provide excellent diastereocontrol due to the geometric constraints of the transition state. For example, an intramolecular Michael addition can lead to the formation of highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org Similarly, intramolecular Friedel-Crafts reactions have been used to construct cyclopenta[b]indoles with high diastereoselectivity, yielding only the trans product. nih.gov

The stereochemical outcome of a reaction can also be influenced by the reagents used. For instance, in the reduction of a ketone, the choice of reducing agent can determine which diastereomer of the alcohol is formed. The inherent stereochemistry of the starting material can also direct the formation of new stereocenters in a predictable manner, a concept known as substrate control. youtube.com

The table below outlines some methods for achieving diastereoselective control in the synthesis of cyclic compounds.

| Strategy | Method | Principle | Expected Outcome |

| Intramolecular Reaction | Cascade Michael Addition-Cyclization | A 6-endo-trig intramolecular Michael addition traps an enolate intermediate. beilstein-journals.org | Excellent diastereoselectivity beilstein-journals.org |

| Acid-Catalyzed Cyclization | Intramolecular Friedel-Crafts Reaction | A catalytic amount of acid promotes cyclization of a diastereomeric mixture. nih.gov | High diastereoselectivity (trans product only) nih.gov |

| Reagent Control | Nucleophilic Addition to Chiral Aldehyde | A nucleophile adds to a chiral aldehyde, with the existing stereocenter directing the approach. youtube.com | Formation of diastereomers in unequal amounts youtube.com |

Methodologies for Methylidene Group Installation

The introduction of the C5-methylidene group is a critical step in the synthesis of this compound. This transformation is typically accomplished by either the olefination of a corresponding ketone precursor or through the selective elimination of a suitable leaving group.

Olefination reactions provide a direct route to the exocyclic double bond from a ketone, such as a protected 4-oxocyclohexan-1-ol derivative. While classic methods exist, advanced organometallic reagents offer superior reactivity, milder conditions, and broader functional group tolerance.

The Wittig reaction , which utilizes a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane), is a foundational method for converting ketones to alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org Its primary advantage is the unambiguous placement of the double bond, avoiding the isomeric mixtures that can result from elimination reactions. libretexts.org For the synthesis of this compound, this reaction would be applied to a precursor like cyclohex-3-en-1-one. wikipedia.orgnih.gov

However, the strongly basic conditions often required for ylide generation can be incompatible with sensitive functional groups. To overcome this, less basic and more nucleophilic titanium-based reagents have been developed. The Tebbe reagent and its derivatives are highly effective for the methylenation of a wide range of carbonyls, including sterically hindered ketones and esters. numberanalytics.comnrochemistry.comchemeurope.com The reaction proceeds through a titanium-carbene intermediate and a [2+2] cycloaddition mechanism, driven by the formation of a highly stable titanium-oxygen bond. nrochemistry.comnumberanalytics.com

| Olefination Reagent | Typical Precursor | Key Features & Conditions | Reference |

|---|---|---|---|

| Wittig Reagent (Ph₃P=CH₂) | Ketone (e.g., Cyclohex-3-en-1-one) | Forms C=C bond at original C=O position. Often requires strong base (e.g., n-BuLi) for ylide generation. | wikipedia.orglumenlearning.comlibretexts.org |

| Tebbe Reagent (Cp₂TiCH₂ClAlMe₂) | Ketone, Ester, Lactone | Less basic, highly reactive. Effective for sterically hindered carbonyls. Pyrophoric and moisture-sensitive. Activated by Lewis base (e.g., pyridine). | numberanalytics.comnrochemistry.comchemeurope.comnumberanalytics.com |

| Petasis Reagent (Cp₂Ti(CH₃)₂) | Ketone, Ester, Aldehyde | Air-stable solid. Generates active carbene upon heating. Tolerates a wide range of functional groups. No Lewis acid byproducts. | wikipedia.orgacs.orgillinois.edu |

An alternative strategy for forming the exocyclic double bond involves the dehydration of a precursor alcohol, such as 5-(hydroxymethyl)cyclohex-3-en-1-ol. While classical dehydration often relies on harsh acidic conditions that can lead to rearrangements, modern reagents allow for mild and selective eliminations.

The Burgess reagent is a mild and selective carbamate-based reagent used to dehydrate secondary and tertiary alcohols to alkenes. wikipedia.orgiisc.ac.inatlanchimpharma.com The reaction proceeds through a concerted, intramolecular syn-elimination pathway at or below room temperature, minimizing the risk of carbocationic rearrangements that plague acid-catalyzed methods. wikipedia.orgiisc.ac.inyoutube.com This makes it highly suitable for complex and sensitive substrates in natural product synthesis. iisc.ac.inatlanchimpharma.com

Martin sulfurane is another powerful reagent for the dehydration of alcohols under neutral conditions. enamine.netambeed.comwikipedia.org It is particularly effective for the dehydration of tertiary alcohols. enamine.netukessays.com The reaction mechanism typically involves an anti-elimination, providing complementary stereochemical outcomes to the Burgess reagent. au.dk The choice between these reagents can therefore be used to control the geometry of the resulting alkene in conformationally restricted systems. ukessays.comau.dk

| Dehydration Reagent | Stereochemistry of Elimination | Typical Conditions | Reference |

|---|---|---|---|

| Burgess Reagent | syn-elimination | Mild, often at room temperature or with gentle heating in nonpolar solvents (e.g., benzene, THF). | wikipedia.orgiisc.ac.inorganic-chemistry.org |

| Martin Sulfurane | anti-elimination | Rapid reactions, often below room temperature. Well-suited for tertiary alcohols. | enamine.netwikipedia.orgukessays.comau.dk |

Orthogonal Protecting Group Strategies and Functional Group Interconversions

The synthesis of polyfunctional molecules like this compound and its analogues often requires a sophisticated plan for the protection and deprotection of various functional groups. The concept of orthogonal protection is central to this strategy, wherein multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. bham.ac.uknumberanalytics.comthieme-connect.de

For a molecule containing a hydroxyl group, such as the target compound, a variety of protecting groups are available. The choice depends on the stability required for subsequent reaction steps. bham.ac.ukutsouthwestern.edu For instance, a silyl (B83357) ether like a tert-butyldimethylsilyl (TBS) group can protect the alcohol during an olefination step and is readily cleaved by a fluoride (B91410) source (e.g., TBAF). numberanalytics.com If greater stability is needed, a benzyl (B1604629) (Bzl) ether might be employed, which is stable to many conditions but can be removed by hydrogenolysis. rsc.org An allyl protecting group constitutes another orthogonal set, as it can be selectively removed using transition metal catalysis (e.g., Pd(0)). thieme-connect.de This orthogonal approach allows for the sequential manipulation of different sites within the molecule. numberanalytics.comthieme-connect.denih.gov

Functional Group Interconversion (FGI) is intimately linked to protecting group strategy. For example, the synthesis of the target molecule might start from a diol, where one alcohol is selectively protected, the other is oxidized to a ketone, the ketone undergoes methylenation, and the protecting group is finally removed. The oxidation of the secondary alcohol to a ketone is a key FGI, which can be achieved using various reagents. In some cases, a reagent like the Burgess reagent, typically used for dehydration, can also facilitate the oxidation of alcohols to aldehydes or ketones when used in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

| Protecting Group (for -OH) | Abbreviation | Cleavage Conditions | Orthogonality Class | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS | Fluoride ions (TBAF, HF) | Silyl | numberanalytics.comutsouthwestern.edu |

| Benzyl Ether | Bzl | Catalytic Hydrogenolysis (H₂, Pd/C) | Benzyl | rsc.org |

| Allyl Ether | Allyl | Pd(0) catalysis | Allyl | thieme-connect.de |

| Acetate (B1210297) Ester | Ac | Base-mediated solvolysis (K₂CO₃, MeOH) | Acyl | thieme-connect.de |

Biocatalytic and Bio-inspired Synthetic Routes to Cyclohexenol Systems

The fields of biocatalysis and bio-inspired synthesis offer powerful tools for constructing complex chiral molecules, providing high levels of selectivity under mild, environmentally benign conditions.

Mimicking Natural Biosynthesis Pathways for Cyclohexenol Scaffolds

Nature synthesizes a vast array of cyclic terpenes from simple acyclic precursors like geranyl diphosphate (B83284) (GPP) using enzymes called terpene synthases. nih.govnih.gov These enzymes guide the folding of the substrate and initiate a carbocationic cyclization cascade within a precisely shaped active site, controlling the reaction pathway to yield a specific cyclic scaffold. researchgate.net

Chemists have sought to mimic these processes in the lab through bio-inspired cationic polycyclization reactions . researchgate.net While these non-enzymatic reactions are challenging to control due to the high reactivity of carbocationic intermediates, they hold promise for accessing complex terpene-like skeletons. The synthesis of cyclohexenol scaffolds can be envisioned via the cyclization of an acyclic polyene precursor, initiated by acid catalysis. Success in such endeavors often relies on substrate control, where the conformation of the acyclic starting material pre-organizes it for the desired cyclization pathway, and on the use of specialized catalysts that can stabilize reactive intermediates and guide the reaction cascade. researchgate.net

Enzymatic Transformations for Selective Functionalization

The use of isolated enzymes offers unparalleled selectivity for specific transformations, particularly in the establishment of chirality.

Lipases are widely used for the kinetic resolution of racemic alcohols. researchgate.net In the context of a racemic mixture of (±)-5-methylidenecyclohex-3-en-1-ol, a lipase (B570770) can selectively acylate one enantiomer at a much higher rate than the other. researchgate.netcore.ac.uk This allows for the separation of the fast-reacting enantiomer (as its ester) from the unreacted slow-reacting enantiomer (as the alcohol), providing access to both enantiopure forms of the compound.

Another powerful enzymatic tool is the hydroxynitrile lyase (HNL) . These enzymes catalyze the asymmetric addition of cyanide to aldehydes and ketones to produce chiral cyanohydrins. rsc.orgresearchgate.netrsc.orgnih.gov Applied to a precursor such as a 4-substituted cyclohexenone, an HNL could install a hydroxyl group and a nitrile group with high stereocontrol. rsc.org The resulting chiral cyanohydrin is a versatile intermediate that can be further elaborated into the target methylidene alcohol.

| Enzyme Class | Transformation | Application to Cyclohexenol Synthesis | Reference |

|---|---|---|---|

| Lipase | Kinetic resolution via enantioselective acylation | Separation of enantiomers of racemic (±)-5-methylidenecyclohex-3-en-1-ol. | researchgate.netcore.ac.uk |

| Hydroxynitrile Lyase (HNL) | Asymmetric addition of HCN to ketones | Enantioselective synthesis of a chiral cyanohydrin from a cyclohexenone precursor, establishing a key stereocenter. | rsc.orgrsc.orgcapes.gov.br |

Iii. Elucidation of Reaction Mechanisms and Transformational Chemistry of 5 Methylidenecyclohex 3 En 1 Ol

Mechanistic Studies of Electrophilic Reactions on Olefinic Bonds

The non-conjugated diene system in 5-methylidenecyclohex-3-en-1-ol presents two potential sites for electrophilic attack. The outcome of these reactions is dictated by the relative reactivity of the double bonds and the stability of the resulting carbocationic intermediates.

Regiochemical and Stereochemical Control in Double Bond Additions

The addition of electrophiles, such as hydrogen halides (HX), to this compound is governed by Markovnikov's rule, which predicts that the proton will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. This preference is rooted in the formation of the more stable carbocation intermediate.

In the case of this compound, protonation of the exocyclic double bond can lead to a tertiary carbocation, which is significantly more stable than the secondary carbocation that would be formed from protonation of the endocyclic double bond. Consequently, electrophilic additions are expected to occur preferentially at the exocyclic methylene (B1212753) group.

The stereochemistry of the addition is often not highly selective in reactions that proceed through a free carbocation intermediate. The planar nature of the carbocation allows for the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers. However, factors such as steric hindrance and the presence of neighboring groups can influence the stereochemical outcome. masterorganicchemistry.com

| Reagent | Major Regioisomer | Stereoselectivity |

| HBr | 5-(1-bromoethyl)cyclohex-3-en-1-ol | Mixture of syn and anti addition products |

| HCl | 5-(1-chloroethyl)cyclohex-3-en-1-ol | Mixture of syn and anti addition products |

Table 1: Predicted Regiochemical and Stereochemical Outcomes in Electrophilic Additions

Carbocation Dynamics and Rearrangements

The formation of carbocation intermediates during electrophilic additions to this compound opens the possibility for rearrangements to more stable species. These rearrangements, such as hydride or alkyl shifts, are common in carbocation chemistry and can lead to the formation of unexpected products. libretexts.org

For instance, the initially formed tertiary carbocation at the exocyclic position could potentially undergo a 1,2-hydride shift from an adjacent carbon atom if it leads to a more stabilized carbocation, such as one that is resonance-stabilized. The intricate potential energy surfaces of these carbocations can lead to a variety of products, and their formation is often a subject of detailed computational and experimental studies in terpene biosynthesis and related chemical systems. beilstein-journals.org

Detailed Analysis of Nucleophilic Reactivity at the Hydroxyl Center

The secondary allylic alcohol functionality of this compound is a key site for nucleophilic substitution reactions. The reaction pathway, whether S({N})1 or S({N})2, is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.

S({N})1 and S({N})2 Pathways in Substituted Cyclohexenols

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be protonated or converted into a better leaving group, such as a tosylate or mesylate.

S(_{N})1 Pathway: In the presence of a protic solvent and a weak nucleophile, the reaction is likely to proceed through an S({N})1 mechanism. Protonation of the hydroxyl group followed by the loss of a water molecule would generate an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Nucleophilic attack can then occur at either of these positions, potentially leading to a mixture of products. The stability of this allylic carbocation favors the S({N})1 pathway.

S({N})2 Pathway: With a strong, unhindered nucleophile and a polar aprotic solvent, an S({N})2 reaction becomes more favorable. To facilitate this, the hydroxyl group is typically converted to a good leaving group like a tosylate (OTs). The nucleophile then attacks the carbon bearing the leaving group in a single, concerted step, leading to inversion of stereochemistry at that center.

| Condition | Predominant Pathway | Key Intermediate/Transition State |

| HBr, H₂O | S({N})1 | Resonance-stabilized allylic carbocation |

| 1. TsCl, pyridine (B92270); 2. NaBr, DMSO | S(_{N})2 | Pentacoordinate transition state |

Table 2: Favored Nucleophilic Substitution Pathways

Mechanism of Esterification, Etherification, and Related Derivatizations

Esterification: The formation of esters from this compound can be achieved by reacting it with a carboxylic acid or, more commonly, with a more reactive acyl halide or anhydride. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The use of an acyl chloride in the presence of a base like pyridine is a more efficient method. The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Etherification: The Williamson ether synthesis provides a general method for preparing ethers from this compound. masterorganicchemistry.comwikipedia.org This S(_{N})2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a potent nucleophile, attacking a primary alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

The presence of both a secondary alcohol and a diene system allows for a range of oxidative and reductive transformations, with the selectivity of the reaction depending on the reagent used.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methylidenecyclohex-3-en-1-one. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, as they are mild enough to avoid over-oxidation or rearrangement of the sensitive allylic system. Stronger oxidizing agents, like chromic acid, could potentially lead to cleavage of the double bonds or other side reactions. The oxidation of allylic alcohols can also be achieved using manganese dioxide (MnO₂), which is a mild and selective reagent for this purpose. organic-chemistry.orgpsu.edursc.org

Reduction: Catalytic hydrogenation of this compound can lead to the reduction of one or both double bonds, as well as the potential for hydrogenolysis of the allylic alcohol, depending on the catalyst and reaction conditions. Selective hydrogenation of the double bonds without affecting the hydroxyl group is a key challenge. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used. mdpi.comosti.gov The choice of catalyst and control of reaction parameters like pressure and temperature can influence the selectivity towards the reduction of a specific double bond. For instance, less hindered double bonds are often reduced more readily.

| Transformation | Reagent | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 5-Methylidenecyclohex-3-en-1-one |

| Oxidation | Manganese Dioxide (MnO₂) | 5-Methylidenecyclohex-3-en-1-one |

| Reduction | H₂, Pd/C | Mixture of methylcyclohexanol isomers |

Table 3: Common Oxidative and Reductive Transformations

Selective Oxidation Protocols for Secondary Alcohols in Unsaturated Systems

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 5-methylidenecyclohex-3-en-1-one, requires reagents that are selective for the alcohol functionality without affecting the endocyclic and exocyclic double bonds. A variety of modern oxidation protocols are available for such transformations in complex unsaturated systems.

Commonly employed reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents such as the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).

The choice of oxidant is crucial to avoid undesired side reactions. For instance, harsher chromium reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) are generally avoided as they can lead to over-oxidation and potential degradation of the unsaturated system. Milder reagents are preferred to ensure the integrity of the double bonds.

The general mechanism for these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for chromium-based oxidants or a periodinane adduct for DMP), followed by an elimination step to form the ketone.

Table 1: Representative Oxidation Protocols for Unsaturated Secondary Alcohols

| Oxidizing Agent/System | Typical Substrate | Product | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Cyclohex-2-en-1-ol | Cyclohex-2-en-1-one | >85 | General textbook knowledge |

| Dess-Martin Periodinane (DMP) | Geraniol (allylic alcohol) | Geranial | ~90 | General textbook knowledge |

| Swern Oxidation | Cholesterol (complex alcohol) | Cholestenone | >90 | General textbook knowledge |

Controlled Reduction of Olefinic and Carbonyl Precursors

The controlled reduction of precursors to this compound, such as 5-methylidenecyclohex-3-en-1-one, requires chemoselective reagents that can reduce the carbonyl group without affecting the double bonds. Conversely, reduction of both the carbonyl and one or both of the olefinic groups can be achieved with less selective reducing agents or harsher reaction conditions.

For the selective reduction of the ketone to the secondary alcohol, common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH). NaBH₄ is generally milder and more chemoselective for carbonyls in the presence of alkenes. For the reduction of α,β-unsaturated ketones, such as a hypothetical precursor to this compound, 1,2-reduction (attack at the carbonyl carbon) is favored by reagents like NaBH₄, especially at low temperatures.

Catalytic hydrogenation with reagents like H₂/Pd-C tends to reduce both the carbonyl group and the carbon-carbon double bonds. However, specific catalysts and conditions can be employed to achieve selectivity. For instance, the Luche reduction (NaBH₄, CeCl₃) is highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.

Table 2: Reagents for Controlled Reduction of Unsaturated Carbonyls

| Reducing Agent/System | Substrate Type | Primary Product | Notes | Reference |

| Sodium Borohydride (NaBH₄) | α,β-Unsaturated Ketone | Allylic Alcohol | Favors 1,2-addition. | General textbook knowledge |

| Luche Reduction (NaBH₄, CeCl₃) | α,β-Unsaturated Ketone | Allylic Alcohol | Highly selective for 1,2-addition. | General textbook knowledge |

| Lithium Aluminum Hydride (LAH) | α,β-Unsaturated Ketone | Allylic Alcohol | Less selective than Luche, can lead to 1,4-addition. | General textbook knowledge |

| Catalytic Hydrogenation (H₂/Pd-C) | α,β-Unsaturated Ketone | Saturated Alcohol | Reduces both C=O and C=C bonds. | General textbook knowledge |

This table provides general information on the reactivity of these reducing agents with α,β-unsaturated ketones, which is applicable to precursors of this compound.

Pericyclic Reactions and Intramolecular Rearrangements in Unsaturated Cyclic Alcohols

The diene system within this compound, comprising the endocyclic and exocyclic double bonds, is primed for participation in pericyclic reactions, most notably cycloadditions. Furthermore, the presence of unsaturation and an allylic alcohol functionality makes the molecule susceptible to various intramolecular rearrangements under thermal or acidic conditions.

Cycloaddition Chemistry Involving Cyclic Dienes and Exocyclic Olefins

The conjugated diene system of this compound can participate as the 4π component in Diels-Alder reactions with various dienophiles. wikipedia.orgyoutube.comucalgary.camasterorganicchemistry.comkhanacademy.org The reactivity in these [4+2] cycloaddition reactions is influenced by the electronic nature of both the diene and the dienophile. youtube.commasterorganicchemistry.comkhanacademy.org The presence of the electron-donating hydroxyl group can enhance the reactivity of the diene.

The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding via a syn addition to the dienophile. When the diene is part of a ring, as in this case, the formation of bicyclic products is expected. The stereoselectivity often favors the endo product due to secondary orbital interactions in the transition state.

Table 3: Representative Diels-Alder Reactions with Cyclic Dienes

| Diene | Dienophile | Product Type | Key Features | Reference |

| Cyclopentadiene | Maleic Anhydride | Bicyclic adduct | High endo selectivity. | youtube.com |

| 1,3-Cyclohexadiene | Methyl Acrylate | Bicyclic adduct | Regio- and stereoselective. | General textbook knowledge |

This table illustrates typical Diels-Alder reactions of cyclic dienes, providing a model for the expected reactivity of this compound.

Rearrangement Mechanisms in Response to Acidic or Thermal Stimuli

Unsaturated cyclic alcohols like this compound can undergo a variety of rearrangements when subjected to acidic or thermal conditions.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a carbocation. This carbocation can then undergo rearrangements, such as hydride shifts or alkyl shifts, to form a more stable carbocationic intermediate. Subsequent elimination of a proton can lead to a variety of isomeric products, including those with different substitution patterns of the double bonds. For instance, the exocyclic double bond could isomerize to a more stable endocyclic position, leading to a mixture of methyl-substituted cyclohexadienols.

Thermally induced rearrangements, such as the Cope and Claisen rearrangements, are also possibilities for derivatives of this alcohol. For example, if the hydroxyl group were to be converted into an allyl ether, a Claisen rearrangement could occur. While not a direct reaction of the parent alcohol, it highlights the potential for pericyclic rearrangements within this structural framework.

The specific products of these rearrangements would be highly dependent on the reaction conditions (e.g., acid strength, temperature, and solvent) and the inherent stability of the possible isomeric products.

Iv. Theoretical and Computational Chemistry of 5 Methylidenecyclohex 3 En 1 Ol

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic nature of 5-methylidenecyclohex-3-en-1-ol. These methods provide a detailed picture of electron distribution, bonding, and the energies of molecular orbitals, which govern the molecule's chemical behavior and spectroscopic properties.

Molecular orbital (MO) theory offers a powerful framework for understanding the bonding within this compound. The molecule contains a conjugated π-system formed by the endocyclic double bond and the exocyclic methylidene group. This conjugation influences the electronic properties and reactivity of the molecule.

A qualitative MO diagram for the π-system of this compound would show the formation of bonding and antibonding orbitals from the linear combination of the p-orbitals on the participating carbon atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to act as an electron donor, while the LUMO provides insight into its electron-accepting capabilities.

Computational studies, typically employing Density Functional Theory (DFT) or ab initio methods, can precisely calculate the energies and shapes of these orbitals. For instance, calculations would likely reveal that the HOMO is concentrated over the π-system, with significant contributions from the exocyclic double bond, making this region susceptible to electrophilic attack. Conversely, the LUMO would also be distributed across the conjugated system, indicating potential sites for nucleophilic attack.

The bonding characteristics can be further analyzed through techniques such as Natural Bond Orbital (NBO) analysis. This method provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals, offering a more detailed chemical picture of the bonding within the molecule.

The non-planar six-membered ring of this compound can adopt several conformations. The presence of the sp²-hybridized carbon atoms from the double bonds introduces some rigidity, but the saturated part of the ring allows for conformational flexibility. The primary conformations would be variations of the half-chair or boat-like structures.

A thorough conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. This is typically achieved by performing geometry optimizations starting from various initial structures. The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution.

For this compound, the orientation of the hydroxyl group (axial vs. equatorial-like positions) in each ring conformation will lead to different stereoisomers with distinct energies. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bonds could also play a role in stabilizing certain conformations.

The results of a conformational search are often presented as a potential energy landscape, which maps the energy of the molecule as a function of its geometry, typically defined by one or more dihedral angles.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Hydroxyl Orientation | Relative Energy (kcal/mol) |

| Half-Chair 1 | Axial-like | 1.2 |

| Half-Chair 1 | Equatorial-like | 0.0 |

| Half-Chair 2 | Axial-like | 1.5 |

| Half-Chair 2 | Equatorial-like | 0.3 |

| Boat | - | 4.5 |

Note: This table is illustrative and based on general principles of conformational analysis for similar cyclohexene (B86901) systems. Actual values would require specific computational studies.

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and assignment.

For this compound, key predictable parameters include:

Vibrational Frequencies: Calculations of the harmonic vibrational frequencies (and their corresponding infrared intensities and Raman activities) are standard. These can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. For this molecule, characteristic frequencies would include the O-H stretch, the C=C stretches of the endocyclic and exocyclic double bonds, and various C-H stretching and bending modes.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another common application. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the magnetic shielding tensors, which are then converted to chemical shifts. These predicted shifts are invaluable for assigning complex NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing information about its UV-Vis absorption spectrum. For this compound, the conjugated π-system would be expected to give rise to π → π* transitions in the UV region.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. By comparing the calculated spectra with experimental data, a high degree of confidence in the structural and conformational assignment of the molecule can be achieved.

Advanced Computational Protocols for Reaction Energetics

Understanding the reactivity of this compound in various chemical transformations requires the application of advanced computational protocols to study reaction energetics.

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction pathway. Locating the TS is crucial for determining the activation energy and thus the reaction rate. Various algorithms have been developed to find these first-order saddle points on the potential energy surface.

Once a TS structure is located and verified (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the reaction path downhill from the TS to the corresponding reactants and products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

For this compound, this methodology could be applied to study, for example, its isomerization, oxidation, or participation in pericyclic reactions.

While DFT methods are often a good compromise between accuracy and computational cost, for high-accuracy reaction energetics, more sophisticated composite quantum chemical methods are employed. These methods, such as the Gaussian-n (e.g., G3, G4) or Weizmann-n (e.g., W1, W2) theories, and the Complete Basis Set (CBS) methods, aim to approximate the results of a very high-level calculation with a complete basis set by combining the results of several lower-level calculations.

These protocols systematically account for electron correlation effects, basis set deficiencies, and other factors to provide highly accurate thermochemical data, such as enthalpies of formation, reaction enthalpies, and activation energies, often with "chemical accuracy" (i.e., within 1 kcal/mol of experimental values).

The application of such methods to reactions involving this compound would provide a benchmark for understanding its reactivity and for validating the results of less computationally expensive methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic nature of this compound, revealing the complex interplay of forces that govern its three-dimensional structure and its interactions with the surrounding environment. These computational techniques are essential for exploring the conformational landscape and the influence of solvents on the molecule's behavior.

The structural flexibility of the cyclohexene ring, coupled with the rotatable hydroxyl group and the exocyclic methylene (B1212753) group, gives rise to a diverse ensemble of conformers for this compound. Conformational analysis, typically performed using a combination of molecular mechanics and quantum mechanical calculations, is crucial for identifying the most stable, low-energy conformations.

The cyclohexene ring in this compound is expected to adopt pseudo-chair and pseudo-boat conformations. For each of these ring conformations, the hydroxyl and methylidene groups can occupy different spatial arrangements, leading to a variety of distinct structures. The relative energies of these conformers are determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pi-system of the double bonds.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the timescales on which these transitions occur. This provides a view of the molecule not as a static structure, but as a dynamic entity constantly exploring its conformational space.

Table 1: Theoretical Relative Energies of Predominant Conformers of this compound

| Conformer | Ring Pucker | Hydroxyl Orientation | Relative Energy (kcal/mol) |

| 1 | Pseudo-Chair | Equatorial | 0.00 |

| 2 | Pseudo-Chair | Axial | 1.25 |

| 3 | Pseudo-Boat | - | 3.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cyclohexenes. Specific computational studies on this compound are required for validated energetic values.

The hydroxyl group of this compound is capable of forming hydrogen bonds with protic solvents such as water or alcohols. These interactions can stabilize conformers where the hydroxyl group is more exposed and accessible. In contrast, non-polar solvents would favor conformations that minimize the exposed polar surface area. Solvatochromic studies, which measure the shift in a compound's UV-visible absorption spectrum in different solvents, can be correlated with computational models to understand the differential stabilization of the ground and excited states by the solvent. mdpi.commdpi.comresearchgate.net

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the macroscopic properties of this compound. In the pure substance, these interactions can lead to the formation of dimers or larger aggregates. Molecular dynamics simulations can be employed to study the structure and dynamics of these aggregates and to calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance from a reference molecule.

Table 2: Calculated Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -5.8 |

| Ethanol | 24.5 | -4.2 |

| Chloroform | 4.8 | -2.1 |

| Hexane | 1.9 | -0.5 |

Note: This table presents hypothetical data based on expected trends in solvation for a polar molecule. The values are for illustrative purposes and would need to be confirmed by specific quantum chemical calculations.

V. Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methylidenecyclohex 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the constitutional and configurational isomers of 5-Methylidenecyclohex-3-en-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Assignment of Complex Spin Systems and Stereochemical Elucidation

The ¹H NMR spectrum of this compound is expected to be complex due to overlapping signals and second-order coupling effects, particularly in the aliphatic and olefinic regions. libretexts.org The molecule contains several distinct proton environments, leading to complex spin systems that can be resolved using 2D NMR techniques. researchgate.netorganicchemistrydata.org

¹H NMR: The olefinic protons of the endocyclic double bond (H-3 and H-4) would appear in the downfield region (δ 5.5-6.0 ppm). The exocyclic methylene (B1212753) protons (=CH₂) are expected around δ 4.7-5.0 ppm. The carbinol proton (H-1), adjacent to the hydroxyl group, would resonate between δ 3.5-4.5 ppm, with its exact shift and multiplicity depending on the solvent and hydrogen bonding. libretexts.org The allylic and aliphatic protons (H-2, H-5, H-6) would be found in the more upfield region (δ 1.5-2.5 ppm).

¹³C NMR: The carbon signals can be predicted based on their chemical environment. The olefinic carbons (C-3, C-4, and the exocyclic C=CH₂) are expected in the range of δ 100-150 ppm. The carbinol carbon (C-1) would appear around δ 60-70 ppm. libretexts.org The aliphatic carbons (C-2, C-5, C-6) and the methyl carbon would resonate at higher field strengths.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks, allowing for the tracing of the carbon backbone. For instance, the carbinol proton (H-1) should show correlations to the adjacent methylene protons at C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry. For example, the spatial proximity between the carbinol proton (H-1) and other protons on the ring, such as H-5 or H-6, can help establish the cis or trans relationship of the hydroxyl group relative to the methyl group at C-5.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

| 1 | 3.5 - 4.5 (m) | 60 - 70 | COSY: H-2, H-6 |

| 2 | 2.0 - 2.5 (m) | 30 - 40 | COSY: H-1, H-3 |

| 3 | 5.5 - 6.0 (m) | 120 - 135 | COSY: H-2, H-4 |

| 4 | 5.5 - 6.0 (m) | 125 - 140 | COSY: H-3, H-5 |

| 5 | 2.0 - 2.5 (m) | 30 - 40 | COSY: H-4, H-6, -CH₃ |

| 6 | 1.5 - 2.5 (m) | 35 - 45 | COSY: H-1, H-5 |

| =CH₂ (exo) | 4.7 - 5.0 (br s) | 105 - 115 | HMBC: C-4, C-6 |

| =C (exo) | - | 140 - 150 | HMBC: from H-4, H-6 |

| -CH₃ | 0.9 - 1.2 (d) | 15 - 25 | COSY: H-5 |

| -OH | Variable (br s) | - | - |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, m=multiplet, br=broad.

Isotopic Labeling Strategies for Mechanistic NMR Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of specific atoms. wikipedia.orgnumberanalytics.com By replacing an atom with its heavier isotope (e.g., ¹H with ²H or ¹²C with ¹³C), specific signals in the NMR spectrum can be monitored or altered. researchgate.netnumberanalytics.com

For studies involving this compound, isotopic labeling could be employed in several ways:

Deuterium (B1214612) Labeling (²H): If the compound were synthesized via a reduction reaction, for example, using a deuterium source like NaBD₄ to reduce a corresponding ketone, the position of the deuterium atom on C-1 could be confirmed by the disappearance of the H-1 signal in the ¹H NMR spectrum and the appearance of a characteristic triplet (due to C-D coupling) in the ¹³C NMR spectrum. This would provide insight into the stereoselectivity of the reduction.

Carbon-13 Labeling (¹³C): To study potential rearrangement reactions, a precursor could be synthesized with a ¹³C-enriched carbon at a specific position. Following the reaction to form this compound, the location of the ¹³C label in the final product can be determined by ¹³C NMR, revealing any skeletal rearrangements that may have occurred. This method is invaluable for tracking carbon pathways in complex transformations. researchgate.net

High-Performance Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. For this compound (C₇H₁₀O), the expected monoisotopic mass is approximately 110.0732 Da. The fragmentation pattern observed in the mass spectrum, typically using electron ionization (EI), offers structural clues.

The fragmentation of cyclic alcohols and alkenes often follows characteristic pathways: jove.com

Loss of Water: A prominent fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion [M-18]⁺ at m/z 92.

Retro-Diels-Alder (RDA) Reaction: Cyclohexene (B86901) derivatives are known to undergo RDA reactions. nih.gov Cleavage of the ring at the C1-C2 and C4-C5 bonds could lead to the expulsion of ethene (C₂H₄, 28 Da), resulting in a radical cation.

Loss of Methyl Group: Cleavage of the methyl group at C-5 would result in a fragment ion [M-15]⁺.

Ring Cleavage: Various other ring cleavages can occur, leading to a complex pattern of smaller fragment ions that create a unique fingerprint for the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Comments |

| 110 | [M]⁺ | [C₇H₁₀O]⁺ | Molecular Ion |

| 95 | [M - CH₃]⁺ | [C₆H₇O]⁺ | Loss of methyl radical |

| 92 | [M - H₂O]⁺ | [C₇H₈]⁺ | Loss of water |

| 82 | [M - C₂H₄]⁺ | [C₅H₆O]⁺ | Retro-Diels-Alder fragmentation |

| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ | Common fragment in cyclohexene systems docbrown.info |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive identification of functional groups.

IR Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Signals just above 3000 cm⁻¹ correspond to sp² C-H bonds (alkene), while those just below 3000 cm⁻¹ are from sp³ C-H bonds (alkane).

C=C Stretches: A medium intensity band around 1640-1680 cm⁻¹ would indicate the endocyclic double bond. The exocyclic C=CH₂ bond would typically show a sharp absorption around 1650 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of a secondary alcohol.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds. The C=C stretching vibrations of the endocyclic and exocyclic double bonds are expected to give strong signals in the Raman spectrum, complementing the IR data.

Analysis of low-frequency vibrations (<400 cm⁻¹) can provide information about the skeletal modes of the ring, which are sensitive to the molecule's conformation (e.g., half-chair vs. boat). ustc.edu.cn

Chiroptical Spectroscopy (CD and ORD) for Absolute Stereochemistry Determination

Since this compound is a chiral molecule, it will interact differently with left and right circularly polarized light. This property is measured by Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy. creative-biostructure.comslideshare.net These techniques are essential for determining the absolute configuration of the stereocenters. mdpi.com

Principle: CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. mgcub.ac.in The resulting spectra, particularly the sign and intensity of the Cotton effects, are unique to a specific enantiomer.

Application: The absolute configuration of an enantiomerically pure sample of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). Alternatively, the spectrum can be compared to those of structurally similar allylic alcohols whose absolute configurations are known. acs.orgthieme-connect.de The chromophores in this molecule (the C=C double bonds) will give rise to characteristic CD signals that are highly sensitive to the stereochemical environment.

X-ray Diffraction Studies of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. wikipedia.org Since this compound is likely an oil or a low-melting solid at room temperature, direct crystallization can be challenging.

To overcome this, a crystalline derivative is typically prepared. For alcohols, common derivatization strategies include reaction with:

p-Nitrobenzoyl chloride to form a p-nitrobenzoate ester.

3,5-Dinitrobenzoyl chloride to form a 3,5-dinitrobenzoate (B1224709) ester.

Phenyl isocyanate to form a phenylurethane derivative.

These derivatives are often highly crystalline solids with high melting points, making them ideal for single-crystal X-ray diffraction analysis. msu.edu The heavy atoms (like bromine or nitro groups) in some derivatives also aid in the determination of the absolute configuration using anomalous dispersion methods. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the ring conformation and the absolute configuration of the stereogenic centers.

Vi. Biological and Chemical Ecology Significance of 5 Methylidenecyclohex 3 En 1 Ol and Analogues Non Clinical

Natural Occurrence and Biosynthetic Pathways of Cyclohexenol (B1201834) Compounds

Cyclohexenol derivatives and other structurally related terpenes are widespread throughout the plant kingdom and are also produced by various insect orders. researchgate.net The ecological context of these compounds often dictates their function, which can range from defense against herbivores in plants to acting as pheromones in insects. researchgate.netplantae.org In some instances, the co-occurrence is a result of convergent evolution to fulfill similar ecological roles, while in others, insects may have acquired the ability to synthesize these compounds through horizontal gene transfer or by sequestering them from their plant hosts. plantae.org

The convergence of chemical structures between plants and insects is well-documented. Identical compounds from classes like monoterpenes, sesquiterpenes, and their derivatives are found in both groups. researchgate.netnih.gov A specific example illustrating this phenomenon is the case of trans-α-necrodyl acetate (B1210297), a monoterpene ester with a cyclopentane (B165970) skeleton related to cyclohexenols. This compound has been identified as a minor component of the sex pheromone of the invasive mealybug, Delottococcus aberiae. Intriguingly, it is also found in the essential oil of the plant Lavandula stoechas subsp. luisieri. nih.gov This dual occurrence highlights a shared chemical vocabulary across different biological kingdoms.

Table 1: Examples of Organisms and Associated Cyclohexenol Analogues

| Compound Family | Specific Compound | Organism | Kingdom | Reference |

|---|---|---|---|---|

| Necrodane Monoterpenoid | trans-α-necrodyl acetate | Delottococcus aberiae (Mealybug) | Animalia | nih.gov |

| Necrodane Monoterpenoid | trans-α-necrodyl acetate | Lavandula stoechas (Lavender) | Plantae | nih.gov |

The biosynthesis of terpenoids, the broad class to which cyclohexenols belong, originates from five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. plantae.orgnih.gov Insects, on the other hand, primarily use the MVA pathway. plantae.org

Despite the conservation of the initial steps, the enzymes involved in the later stages of synthesis, such as terpene synthases (TPSs), often differ between plants and insects, suggesting that the pathways evolved independently. researchgate.netnih.gov For instance, the formation of monoterpenes and sesquiterpenes in both groups involves isoprenyl diphosphate intermediates, but the specific TPS enzymes responsible for cyclization and functionalization are distinct. researchgate.net This leads to a scenario where different enzymatic toolkits can be used to produce the same final molecule. nih.gov

Roles in Inter-species Chemical Communication

Chemical signals, or semiochemicals, are fundamental to how organisms perceive their environment and interact. Cyclohexenol compounds and their analogues are key players in this chemical dialogue, acting as pheromones for within-species communication and as kairomones or allelochemicals for between-species interactions.

Many insect species rely on specific chemical blends for mating and social behaviors. nih.gov These pheromones are often composed of molecules that are structurally related to plant volatiles. In some cases, plant-derived compounds can significantly enhance the attractiveness of insect pheromones, an effect known as synergism. usp.br For example, certain green leaf volatiles (GLVs) have been shown to increase the capture rates of boll weevils in traps baited with their aggregation pheromone. usp.br

The compound trans-α-necrodyl acetate, identified in the mealybug Delottococcus aberiae, was found to be attractive to males on its own, indicating it is part of the species' sex pheromone blend. nih.gov Such compounds are critical for mate location and can be pivotal in maintaining reproductive isolation between closely related species. usp.br The use of structurally similar molecules as sex pheromones is observed across many insect groups, including moths and beetles. researchgate.netresearchgate.net

Table 2: Examples of Pheromonal Activity in Insects

| Insect Species | Compound/Analogue | Type of Activity | Reference |

|---|---|---|---|

| Delottococcus aberiae (Mealybug) | trans-α-necrodyl acetate | Sex Pheromone (Attractant) | nih.gov |

| Anthonomus grandis (Boll Weevil) | Green Leaf Volatiles (e.g., hexenols) | Pheromone Synergist | usp.br |

Plants release a wide array of volatile organic compounds, including terpenoids, to interact with their surroundings. These allelochemicals can serve multiple purposes, including direct defense against herbivores and indirect defense by attracting the natural enemies of those herbivores. nih.gov For instance, when damaged by insects, many plants release a specific blend of volatiles, including sesquiterpenes. nih.gov This chemical plume can act as a distress signal, guiding predators and parasitoids to the herbivore, thereby reducing the plant's pest load. nih.gov This "cry for help" is a sophisticated defense mechanism where compounds structurally related to cyclohexenols play a vital ecological role.

Strategies for Bio-inspired Analogues and Agrochemical Research (Non-Pesticidal)

The understanding of insect chemical communication has paved the way for the development of "parapheromones," which are synthetic analogues of natural pheromones. researchgate.net These bio-inspired molecules are designed to mimic or interfere with the natural chemical signals of pests. Their applications in agrochemical research are primarily non-pesticidal, focusing on strategies like pest monitoring and mating disruption. researchgate.netresearchgate.net

By creating analogues of compounds like 5-methylidenecyclohex-3-en-1-ol, researchers can develop highly specific lures for insect traps. researchgate.net This allows for early detection of pest outbreaks, enabling more targeted and sustainable pest management practices. researchgate.net Furthermore, these synthetic analogues are valuable tools in quantitative structure-activity relationship (QSAR) studies, which aim to understand how the molecular structure of a pheromone relates to its biological activity at the insect's olfactory receptors. researchgate.net This research can lead to the design of more effective and stable compounds for field applications. researchgate.net

Lack of Sufficient Data for "this compound" Article

Extensive research has been conducted to gather information for an article on the chemical compound "this compound," focusing on its non-clinical biological and chemical ecology significance. Despite a comprehensive search of scientific databases and scholarly articles, there is a significant lack of available data to fulfill the requirements of the proposed article outline.

The investigation sought to detail the structure-activity relationships of this compound and its analogues in non-human, non-clinical biological systems, as well as its role in the development of environmentally conscious chemical tools. However, the search did not yield any specific studies or detailed research findings on these aspects of the specified compound.

General information on related terpene and cyclohexenol derivatives was found, highlighting their roles in plant-insect interactions and their potential as building blocks in sustainable chemistry. Nevertheless, this information is not directly applicable to "this compound" and does not provide the specific data needed to construct a scientifically accurate and thorough article as per the requested detailed outline.

Therefore, due to the absence of specific research on the biological and chemical ecology significance of this compound, it is not possible to generate the requested article at this time. Further research and publication of studies on this particular compound would be necessary to provide the information required.

Vii. Exploration of Derivatives and Their Transformative Potential Based on 5 Methylidenecyclohex 3 En 1 Ol

Systematic Synthesis of Structural Analogues of 5-Methylidenecyclohex-3-en-1-ol

The foundation for creating structural analogues of this compound lies in the powerful and versatile Diels-Alder reaction. The naturally occurring monoterpene β-myrcene, with its conjugated diene system, serves as an ideal starting material to construct the characteristic 5-methylidenecyclohexene scaffold.

The Diels-Alder reaction of myrcene (B1677589) with various dienophiles offers a direct route to a wide array of substituted cyclohexene (B86901) rings. foreverest.netbeilstein-journals.org The nature of the dienophile dictates the substitution pattern on the resulting cycloadduct. For instance, the reaction of myrcene with acrolein yields a mixture of two constitutional isomers: 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde and 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde, with the former being the major product. cdnsciencepub.com This aldehyde mixture is commercially known as "myrac aldehyde."

The scope of this transformation can be expanded by employing different dienophiles, leading to diverse functionalities on the cyclohexene ring. While the classic Diels-Alder reaction reliably forms six-membered rings, variations of this reaction could theoretically lead to different ring sizes, although this is less common. scentree.co The substitution pattern on the resulting cyclohexene ring is highly dependent on the dienophile used in the cycloaddition.

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with Myrcene

| Dienophile | Resulting Functional Group on Cyclohexene Ring | Reference |

| Acrolein | Aldehyde | cdnsciencepub.com |

| Acrylic Acid | Carboxylic Acid | beilstein-journals.org |

| Maleic Anhydride | Anhydride | researchgate.net |

| Itaconic Acid | Dicarboxylic Acid | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The exocyclic methylidene group and the hydroxyl group are key handles for further chemical modifications. The hydroxyl group in the target molecule, this compound, can be introduced through the reduction of the corresponding aldehyde obtained from the Diels-Alder reaction of myrcene and acrolein. Standard reducing agents can be employed for this conversion of the aldehyde to a primary alcohol.

Furthermore, the aldehyde precursor, myrac aldehyde, is a versatile intermediate. For example, it is a key component in the synthesis of the fragrance ingredient Lyral®, which is 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarboxaldehyde. foreverest.netcdnsciencepub.comscentree.copatsnap.comchemicalbook.com In this case, the aldehyde group is retained, while the pendant isopropenyl group of the myrcene starting material is hydrated.

Diversification at the hydroxyl position can also be achieved by using dienophiles that already contain a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. For instance, using vinyl acetate (B1210297) as a dienophile in a Diels-Alder reaction, followed by hydrolysis of the resulting acetate ester, would yield the desired alcohol functionality.

Investigating Novel Reactivity Profiles of Derivatives

The unique combination of functional groups in the derivatives of this compound gives rise to interesting and potentially novel reactivity profiles, governed by subtle stereoelectronic effects.

The Diels-Alder reaction itself is a prime example of a reaction governed by stereoelectronic effects. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will lead to a cis-substituted cyclohexene ring. The regioselectivity of the Diels-Alder reaction between myrcene and unsymmetrical dienophiles like acrolein, which favors the para isomer, is also a consequence of electronic effects in the transition state.

The conformation of the diene must be in the s-cis form for the reaction to occur. The substituents on the diene and dienophile can influence the reaction rate; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

The adducts formed from the Diels-Alder reaction of myrcene are themselves reactive species, capable of undergoing further transformations. For example, the aldehyde group in myrac aldehyde can react with amines to form Schiff bases. scentree.co The double bonds within the molecule are also susceptible to various reactions. The atmospheric photo-oxidation of myrcene and its derivatives has been studied, revealing complex reaction pathways involving peroxy radicals. copernicus.org

The reaction of acrolein adducts with biomolecules like DNA has also been investigated, highlighting the reactivity of the α,β-unsaturated aldehyde system, although this is more relevant to the biological activity of residual acrolein rather than the transformed cycloadduct. nih.govresearchgate.net The full scope of chemical transformations for the derivatives of this compound remains an active area of research, with the potential for discovering novel and synthetically useful reactions.

Utility as a Versatile Synthetic Building Block

The derivatives of this compound have found significant utility as building blocks in the synthesis of a variety of molecules, most notably in the fragrance industry.

The aldehyde derivative, myrac aldehyde, and its hydrated form, Lyral®, are valued for their pleasant, floral scents, reminiscent of lily-of-the-valley. foreverest.netscentree.cochemicalbook.com These compounds are used extensively in perfumes, soaps, and cosmetics. foreverest.net

Beyond fragrances, the structural scaffold of these myrcene-Diels-Alder adducts holds potential for the synthesis of more complex natural products and other bioactive molecules. The presence of multiple functional groups and stereocenters makes them attractive starting points for total synthesis. For example, the synthesis of various natural products containing cyclohexene rings could potentially be streamlined by employing these readily available building blocks. Research in this area continues to explore the full synthetic potential of these versatile compounds.

Integration into Total Syntheses of Complex Natural Products

The cyclohexene core, particularly when adorned with multiple functional groups and stereocenters, is a recurring motif in a multitude of biologically active natural products. Derivatives of this compound serve as powerful chiral building blocks, enabling efficient and stereocontrolled access to these complex molecular architectures. acs.orgportico.org The strategic placement of the exocyclic methylene (B1212753) group and the hydroxyl functionality provides a platform for a variety of synthetic manipulations, including cycloadditions, stereoselective oxidations, and carbon-carbon bond formations.

A prominent example of the utility of functionalized cyclohexene derivatives is in the total synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). wikipedia.orgyork.ac.uk While the commercial synthesis of oseltamivir famously starts from shikimic acid, a naturally occurring cyclohexene derivative, numerous synthetic routes have been developed that utilize other cyclohexene-based starting materials. wikipedia.orgyork.ac.uknih.gov These syntheses often rely on the precise stereochemical control offered by the pre-existing chirality of the cyclohexene ring to establish the three contiguous stereocenters present in the final drug molecule. wikipedia.orgthieme.de The synthetic strategies employed in these routes highlight the potential of compounds like this compound, which can be envisioned as a versatile starting point for accessing key intermediates in oseltamivir synthesis through transformations such as stereoselective epoxidation and subsequent ring-opening reactions. york.ac.uk

The Diels-Alder reaction stands out as a particularly powerful tool for leveraging the diene system within derivatives of this compound. nih.govslideshare.net This pericyclic reaction allows for the rapid construction of complex, polycyclic systems with a high degree of stereocontrol. organic-chemistry.org By acting as the diene component, derivatives of this compound can react with a variety of dienophiles to forge new six-membered rings, a common structural feature in many natural products. nih.govslideshare.net The intramolecular variant of the Diels-Alder reaction, in particular, has been successfully applied in the synthesis of numerous complex natural products, demonstrating the power of this strategy in creating intricate molecular frameworks from relatively simple linear precursors containing a cyclohexene diene moiety. organic-chemistry.org

The following table provides a non-exhaustive list of natural product classes and representative examples whose synthesis can be conceptually approached using derivatives of this compound as key building blocks.

| Natural Product Class | Representative Example(s) | Key Synthetic Strategy Involving Cyclohexene Moiety |

| Antiviral Agents | Oseltamivir (Tamiflu®) | Stereoselective functionalization of the cyclohexene ring |

| Alkaloids | Nominine | Intramolecular Diels-Alder reaction |